3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21ClN2OS and its molecular weight is 336.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is 336.1063122 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Chemistry and Nanotechnology Applications
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights the importance of similar structures in supramolecular chemistry and nanotechnology. BTAs are known for their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior. These properties are exploited in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential for designing novel materials and devices (Cantekin, de Greef, & Palmans, 2012).
Biomedical Research and Drug Development
The review of cisapride, a substituted piperidinyl benzamide, emphasizes the significance of such compounds in biomedical research, specifically as prokinetic agents in gastrointestinal motility disorders. Although not directly related to "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," the pharmacodynamic and pharmacokinetic properties of cisapride illustrate the potential medical applications of structurally similar compounds. This includes facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Environmental Science and Toxicology
Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into environmental science and toxicology relevant to similar compounds. While parabens differ chemically from "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," understanding the biodegradation, persistence, and ubiquity of parabens in various environments could offer parallels in studying the environmental impact and degradation pathways of structurally related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Properties
IUPAC Name |
3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-2-9-20-10-7-12(8-11-20)19-17(21)16-15(18)13-5-3-4-6-14(13)22-16/h3-6,12H,2,7-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISEBXIYGDQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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